molecular formula C13H11BrO B1601519 2-Benzyl-4-bromophenol CAS No. 19578-80-4

2-Benzyl-4-bromophenol

Cat. No. B1601519
CAS RN: 19578-80-4
M. Wt: 263.13 g/mol
InChI Key: CWWDXXXNDJVDRH-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromophenol is a chemical compound with the empirical formula C13H11BrO . It is a solid substance and is usually used by early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound and its derivatives can be carried out by substitution, hydrolysis, and demethylation reactions of the corresponding four benzyl bromides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccc(Br)cc1Cc2ccccc2 . The InChI representation is 1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 263.13 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Degradation Mechanisms and Environmental Applications

One study investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol through electrochemical reduction and oxidation, proposing pathways for its complete mineralization and highlighting its potential for detoxification in water treatment processes (Xu et al., 2018).

Antioxidant Effects in Marine Biology

Bromophenols from the red algae Vertebrata lanosa have shown potent antioxidant activity, demonstrating their significance in marine biology and potential applications in pharmaceuticals and nutraceuticals (Olsen et al., 2013).

Antibacterial Properties

Research on bromophenols from the marine red alga Rhodomela confervoides identified compounds with moderate to strong antibacterial activity, suggesting their potential in developing new antibacterial agents (Xu et al., 2003).

Safety and Hazards

2-Benzyl-4-bromophenol is classified as Aquatic Chronic 2 - Eye Dam. 1 . The safety information includes pictograms GHS05,GHS09 and the signal word is Danger . The hazard statements are H318 - H411 and the precautionary statements are P273 - P280 - P305 + P351 + P338 .

Mechanism of Action

properties

IUPAC Name

2-benzyl-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDXXXNDJVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541722
Record name 2-Benzyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19578-80-4
Record name 2-Benzyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 13.24 g (99.3 mmol, 4.1 eqv) AlCl3 in 85 ml dry Et2O was added cautiously under stirring to a suspension of 3.91 g (102.9 mmol, 4.2 eqv) LiAlH4 in 100 ml dry Et2O. After complete addition the resulting mixture was stirred for 30 min at rt and then a solution of 6.85 g (24.5 mmol) 4-Bromo-2-(hydroxy-phenyl-methyl)-phenol (19) in 80 ml dry Et2O was added dropwise. The mixture was refluxed for 12 h and after that cooled to 0° C. After adding cautiously 60 ml of a mixture of Et2O/MeOH (1:1), 170 ml 1 N HCl-solution was added and the mixture was extracted with Et2O. The comb. org. fractions were washed with brine, dried over Na2SO4 and evaporated. Column chromatography (CH2Cl2) yielded 4.00 g (15.2 mmol, 62%) 20 as a colorless liquid: Rf (CH2Cl2) 0.41; 1H NMR (500 MHz, CDCl3) δ 3.95 (s, 2H), 4.64 (s, 1H), 6.67 (dd, 1H, J1=8.04 Hz, J2=0.79 Hz), 7.23 (m, 5H), 7.31 (m, 2H); LRMS (EI) m/z 265 (17), 264 (98), 263 (21), 262 (100), 186 (53), 184 (49), 183 (78), 182 (18), 181 (27), 165 (49), 153 (23), 152 (26), 91 (29), 84 (14), 78 (25), 77 (31), 76 (16), 63 (15); HRMS (EI) Calcd. for C13H11BrO: 261.999326. Found: 261.998568.
Name
Quantity
13.24 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
4-Bromo-2-(hydroxy-phenyl-methyl)-phenol
Quantity
6.85 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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